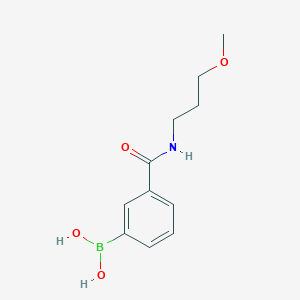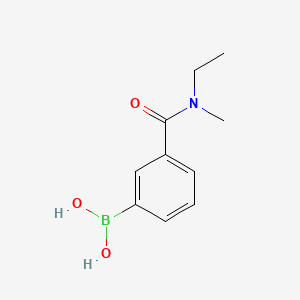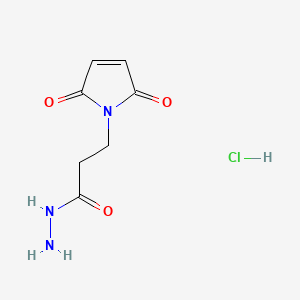
3,4-Difluoro-N-(2-hydroxypropyl)benzamide
Overview
Description
3,4-Difluoro-N-(2-hydroxypropyl)benzamide is a chemical compound with the molecular formula C10H11F2NO2 and a molecular weight of 215.2 g/mol . It is characterized by the presence of two fluorine atoms at the 3 and 4 positions of the benzene ring, and a hydroxypropyl group attached to the nitrogen atom of the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-N-(2-hydroxypropyl)benzamide typically involves the reaction of 3,4-difluorobenzoyl chloride with 2-amino-1-propanol under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of automated reactors and in-line monitoring systems ensures consistent product quality and reduces the risk of contamination . The final product is typically purified by recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluoro-N-(2-hydroxypropyl)benzamide undergoes various chemical reactions, including:
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of 3,4-difluoro-N-(2-oxopropyl)benzamide.
Reduction: Formation of 3,4-difluoro-N-(2-hydroxypropyl)aniline.
Substitution: Formation of this compound derivatives with various substituents.
Scientific Research Applications
3,4-Difluoro-N-(2-hydroxypropyl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Difluoro-N-(2-hydroxypropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors . The hydroxypropyl group may facilitate binding to active sites, while the fluorine atoms can enhance the compound’s stability and bioavailability . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
3,4-Difluorobenzamide: Lacks the hydroxypropyl group, resulting in different chemical properties and reactivity.
N-(2-Hydroxypropyl)benzamide:
3,4-Difluoro-N-(2-hydroxyethyl)benzamide: Similar structure but with a shorter hydroxyalkyl chain, influencing its binding affinity and reactivity.
Uniqueness: Its ability to undergo various chemical reactions and its potential in diverse scientific fields make it a valuable compound for research and development .
Properties
IUPAC Name |
3,4-difluoro-N-(2-hydroxypropyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c1-6(14)5-13-10(15)7-2-3-8(11)9(12)4-7/h2-4,6,14H,5H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSHANRGIKUWJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=C(C=C1)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine trihydrochloride](/img/structure/B1418441.png)










